3-Diethylamino-1-phenyl-propan-1-ol
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Overview
Description
3-Diethylamino-1-phenyl-propan-1-ol is a chemical compound with the molecular formula C13H21NO. It is a tertiary amine and an alcohol, characterized by the presence of a diethylamino group attached to a phenyl-propanol backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylamino-1-phenyl-propan-1-ol typically involves the reaction of diethylamine with 1-phenyl-1-propanone, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Diethylamino-1-phenyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the phenyl group, although this is less common.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Phenylpropanone, phenylpropanoic acid.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
3-Diethylamino-1-phenyl-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Diethylamino-1-phenyl-propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Diethylamino-1-propanol: Lacks the phenyl group, making it less hydrophobic.
3-Dimethylamino-1-phenyl-propan-1-ol: Contains a dimethylamino group instead of a diethylamino group, affecting its steric and electronic properties.
1-Phenyl-2-propanol: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-Diethylamino-1-phenyl-propan-1-ol is unique due to the presence of both a diethylamino group and a phenyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
7465-26-1 |
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Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.77 g/mol |
IUPAC Name |
3-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-14(4-2)11-10-13(15)12-8-6-5-7-9-12;/h5-9,13,15H,3-4,10-11H2,1-2H3;1H |
InChI Key |
NETFTVNQWNUBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
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